2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline
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Overview
Description
2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a cyclohexylmethyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline typically involves the nitration of aniline derivatives followed by chlorination and subsequent alkylation. One common method involves the nitration of 4-chloroaniline to introduce the nitro group. This is followed by the alkylation of the resulting 4-chloro-2-nitroaniline with cyclohexylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, chlorination, and alkylation, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-N-(cyclohexylmethyl)-4-nitroaniline.
Reduction: Formation of 2-chloro-N-(cyclohexylmethyl)-4-aminobenzene.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities. The cyclohexylmethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline can be compared with other similar compounds such as:
2-Chloro-N-(cyclohexylmethyl)-4-aminobenzene: Lacks the nitro group, which affects its reactivity and biological activity.
2-Chloro-N-(cyclohexylmethyl)-4-methylaniline: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.
2-Chloro-N-(cyclohexylmethyl)-4-fluoroaniline: Contains a fluoro group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
77755-73-8 |
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Molecular Formula |
C13H17ClN2O2 |
Molecular Weight |
268.74 g/mol |
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-4-nitroaniline |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h6-8,10,15H,1-5,9H2 |
InChI Key |
YNERJCPDJOYFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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